molecular formula C8H15ClN2 B11825936 1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine

1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine

Katalognummer: B11825936
Molekulargewicht: 174.67 g/mol
InChI-Schlüssel: LCBLFNZPICNKAB-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,7R)-1-chloro-3-azabicyclo[510]octan-7-yl]methanamine is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine is unique due to the presence of the chlorine atom and methanamine group, which confer distinct chemical properties and potential applications. Its specific stereochemistry also contributes to its uniqueness, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H15ClN2

Molekulargewicht

174.67 g/mol

IUPAC-Name

[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine

InChI

InChI=1S/C8H15ClN2/c9-8-4-7(8,5-10)2-1-3-11-6-8/h11H,1-6,10H2/t7-,8+/m1/s1

InChI-Schlüssel

LCBLFNZPICNKAB-SFYZADRCSA-N

Isomerische SMILES

C1C[C@@]2(C[C@@]2(CNC1)Cl)CN

Kanonische SMILES

C1CC2(CC2(CNC1)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.